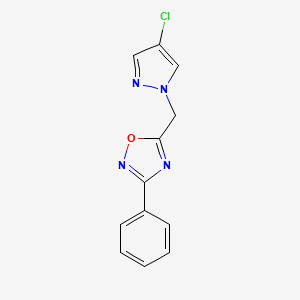

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 211.05 .

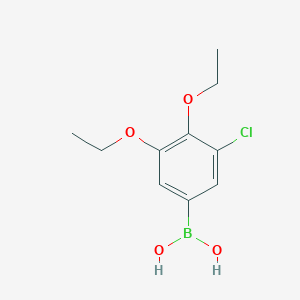

Molecular Structure Analysis

The InChI code for this compound is1S/C6H7ClN2O2.ClH/c1-2-3-4 (7)9-5 (8-3)6 (10)11;/h2H2,1H3, (H,8,9) (H,10,11);1H . This indicates the presence of chlorine, nitrogen, oxygen, and hydrogen atoms in the compound. Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride” are not detailed in the literature, imidazoles in general are key components to functional molecules used in a variety of applications .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Synthesis

Imidazole derivatives, including 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride , are integral in the synthesis of various pharmacological agents. They serve as key intermediates in the production of drugs with a wide range of therapeutic effects, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The versatility of the imidazole ring allows for the creation of compounds with specific pharmacokinetic properties tailored to target diseases effectively.

Agricultural Chemicals

In agriculture, imidazole derivatives are used to develop compounds that protect crops from pests and diseases. They form the basis of certain pesticides and fungicides, contributing to the control of infestations and the improvement of crop yields. The structural adaptability of imidazole compounds enables the design of chemicals that are selective and environmentally friendly .

Biotechnological Research

The imidazole ring is a component of histidine, an amino acid that plays a crucial role in enzyme functions. Derivatives like 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride are used in biotechnological applications, such as enzyme inhibitors or as molecular probes to study biological pathways. They can also be used to synthesize peptides and proteins with modified properties for research and therapeutic use .

Environmental Science

Imidazole derivatives are utilized in environmental science for the detection and removal of heavy metals from water and soil. They can act as chelating agents, forming complexes with metal ions, which can then be extracted from the environment. This application is crucial in the remediation of polluted sites and in the prevention of heavy metal toxicity .

Chemical Synthesis

In the field of chemical synthesis, 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is used as a building block for the construction of complex molecules. Its reactivity allows for the formation of various bonds and the introduction of functional groups, making it a valuable compound in the synthesis of heterocyclic compounds, dyes, and polymers .

Industrial Applications

The chemical properties of imidazole derivatives make them suitable for industrial applications, such as the synthesis of corrosion inhibitors, which are essential in protecting metals and alloys. They can also be used in the production of advanced materials, including electronic components and high-performance polymers .

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that “4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride” could potentially have a wide range of applications in the future.

Wirkmechanismus

Target of Action

Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole compounds have been reported to interact with targets via hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Imidazole compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds have been reported to have antimicrobial, anti-inflammatory, and antitumor effects .

Action Environment

The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH and temperature. For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .

Eigenschaften

IUPAC Name |

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFSWDERDAHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)